molecular formula C6H9BrClN3 B1519790 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1187830-45-0

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No. B1519790
CAS RN: 1187830-45-0
M. Wt: 238.51 g/mol
InChI Key: DHCCQMBHQKWEMJ-UHFFFAOYSA-N
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Description

“3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C6H8BrN3 . It is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h3,8H,1-2,4H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.05 . It’s an off-white solid . More specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Imidazo[1,2-a]pyrazine derivatives, including those with bromo substitutions, have been synthesized through various methods, demonstrating their potential as versatile scaffolds for further chemical modifications. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized for the efficient preparation of 3-aminoimidazo[1,2-a]pyrazines, showcasing their rapid accessibility and highlighting their importance in pharmaceutical contexts due to the scaffold's presence in many drugs (Baenziger, Durantie, & Mathes, 2017).

Pharmacological Potential

Imidazo[1,2-a]pyrazine derivatives have been explored for various pharmacological activities. Certain derivatives have demonstrated uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, suggesting their potential utility in treating related conditions. The observed pharmacological effects have been associated with the modulation of cyclic AMP tissue concentrations, indicating their mechanism of action might involve phosphodiesterase inhibition (Sablayrolles et al., 1984).

Antiproliferative and Anticancer Activities

Research into coumarin derivatives, including those integrated with imidazo[1,2-a]pyrazine scaffolds, has identified compounds with promising antitumor activity against liver carcinoma, demonstrating the potential of these derivatives as anticancer agents (Gomha, Zaki, & Abdelhamid, 2015).

Antibacterial Applications

Imidazo[1,2-a]pyrazine derivatives festooned with pyridine, thiazole, or pyrazole moiety have been synthesized, and some showed notable antibacterial activity, highlighting their potential as lead compounds for the development of new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCCQMBHQKWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Br)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

CAS RN

1187830-45-0
Record name Imidazo[1,2-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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